molecular formula C13H16INO B14173897 N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide CAS No. 922170-71-6

N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide

Cat. No.: B14173897
CAS No.: 922170-71-6
M. Wt: 329.18 g/mol
InChI Key: VCPAMIOGVYABTH-UHFFFAOYSA-N
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Description

N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide is an organic compound that features an iodine atom attached to a dimethylphenyl group, which is further connected to a methylbutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide typically involves the iodination of 2,4-dimethylaniline followed by the formation of the amide bond. One common method includes the reaction of 2-iodo-4,6-dimethylaniline with 2-methylbut-2-enoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed coupling reactions can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amide group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom and the methylbutenamide moiety distinguishes it from other similar compounds, providing unique opportunities for its application in various fields of research .

Properties

CAS No.

922170-71-6

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide

InChI

InChI=1S/C13H16INO/c1-5-9(3)13(16)15-12-10(4)6-8(2)7-11(12)14/h5-7H,1-4H3,(H,15,16)

InChI Key

VCPAMIOGVYABTH-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)NC1=C(C=C(C=C1I)C)C

Origin of Product

United States

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